molecular formula C11H12O3 B2527025 (E)-4-(4-methoxyphenyl)but-3-enoic acid CAS No. 127404-73-3

(E)-4-(4-methoxyphenyl)but-3-enoic acid

Cat. No.: B2527025
CAS No.: 127404-73-3
M. Wt: 192.214
InChI Key: JDDLNCZCJYNBOJ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(4-methoxyphenyl)but-3-enoic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-methoxyphenyl)but-3-enoic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where 4-methoxybenzaldehyde reacts with malonic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-methoxyphenyl)but-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, saturated derivatives, and various substituted phenylbutenoic acids.

Scientific Research Applications

(E)-4-(4-methoxyphenyl)but-3-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-(4-methoxyphenyl)but-3-enoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme aromatase, which plays a role in estrogen biosynthesis. This inhibition can lead to reduced estrogen levels, making it a potential candidate for breast cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as an anticancer agent highlight its significance in scientific research and industrial applications.

Properties

IUPAC Name

(E)-4-(4-methoxyphenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h2-3,5-8H,4H2,1H3,(H,12,13)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDLNCZCJYNBOJ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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